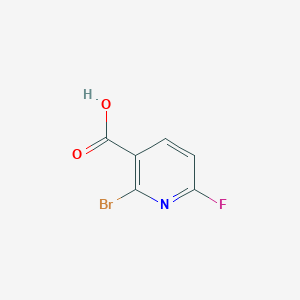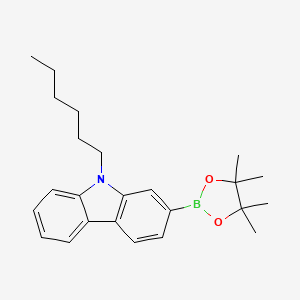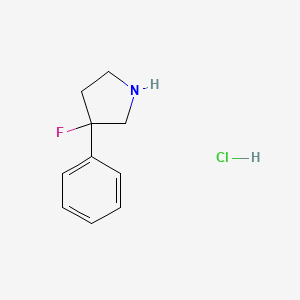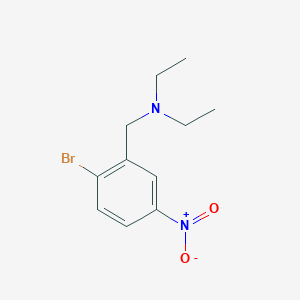![molecular formula C14H13BrN2S B1448277 3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide CAS No. 1820587-66-3](/img/structure/B1448277.png)
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide
Overview
Description
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide (3-ANTH) is a small organic compound with a unique structure that has been studied for its potential applications in scientific research and in laboratory experiments. 3-ANTH is a member of the class of compounds known as thiazoles, which are characterized by a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom. 3-ANTH is a crystalline solid that is soluble in water and has a molecular weight of 203.13 g/mol.
Scientific Research Applications
Therapeutic Versatility and Medicinal Chemistry
Thiazole derivatives, including imidazo[2,1-b]thiazoles, have been investigated extensively for their diverse pharmacological activities. These activities span across various therapeutic areas, reflecting the compound's potential for developing new therapeutic agents. The structural motif of thiazole is integral to many therapeutic agents, underscoring its importance in drug design and development. The review of literature between 2000-2018 highlights the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives, suggesting their promise for clinical application and the design of novel compounds with improved efficacy (Shareef et al., 2019).
Synthetic Development and Green Methodologies
The synthesis and functionalization of 1,3-thiazolidin-4-ones and related structures have been explored from the mid-nineteenth century to the present day. These efforts highlight the evolution of synthetic methodologies, including green chemistry approaches, to obtain these compounds. The biological potential of these structures, including their application in commercial pharmaceuticals, indicates a promising future in medicinal chemistry (Santos et al., 2018).
Antioxidant and Anti-inflammatory Applications
Benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. The development of alternative agents in these therapeutic categories is crucial due to the ongoing need for more effective treatments with fewer side effects. The synthesis of these derivatives and their evaluation against various models highlight their potential as novel therapeutic agents (Raut et al., 2020).
Corrosion Inhibition
Imidazoline and its derivatives, including those with thiazole structures, are recognized for their effective corrosion inhibition properties. These compounds are valued for their environmental friendliness, low cost, and efficacy in protecting metals from corrosion, making them relevant in industries such as petroleum (Sriplai & Sombatmankhong, 2023).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological effects . They have been associated with various biological properties, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to changes in biological activity .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, influencing a range of biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antifungal, antiviral, and herbicidal activities .
Biochemical Analysis
Biochemical Properties
3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme superoxide dismutase, which is crucial for protecting cells from oxidative stress . The compound binds to the active site of superoxide dismutase, enhancing its activity and thereby increasing the cell’s ability to neutralize reactive oxygen species. Additionally, this compound has been shown to interact with glutathione peroxidase, another enzyme involved in the detoxification of hydrogen peroxide . These interactions highlight the compound’s potential in modulating oxidative stress pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases . This results in programmed cell death, which is a desirable outcome in cancer therapy. Furthermore, this compound influences cell signaling pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is often upregulated in cancer cells . This inhibition reduces the expression of genes involved in cell proliferation and survival, thereby suppressing tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activities . Additionally, it inhibits the activity of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκB . This leads to the accumulation of IκB in the cytoplasm, preventing NF-κB from translocating to the nucleus and activating target genes. The compound also modulates gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged inhibition of the NF-κB pathway . These effects contribute to the compound’s potential as a therapeutic agent for chronic diseases characterized by oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances the activity of antioxidant enzymes and reduces oxidative stress without causing significant toxicity . At high doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the overactivation of antioxidant pathways and the accumulation of reactive intermediates. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with enzymes such as glutathione S-transferase, which conjugates them with glutathione for excretion . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . This modulation can alter the levels of metabolites and energy production in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . It also interacts with transporters such as the organic anion-transporting polypeptides, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments, such as the mitochondria and the nucleus . This localization is crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with enzymes involved in oxidative phosphorylation and reactive oxygen species detoxification . It also accumulates in the nucleus, where it can modulate gene expression by interacting with transcription factors and chromatin . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Properties
IUPAC Name |
3-prop-2-enylbenzo[g][1,3]benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.BrH/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15;/h2-8,15H,1,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWXYULRHKMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)





![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)
